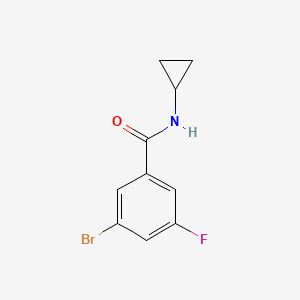

3-bromo-N-cyclopropyl-5-fluorobenzamide

Description

Introduction to 3-Bromo-N-cyclopropyl-5-fluorobenzamide

Systematic Nomenclature and Chemical Identification

International Union of Pure and Applied Chemistry Nomenclature and Substituent Analysis

The compound this compound follows systematic International Union of Pure and Applied Chemistry nomenclature principles, with its complete chemical name reflecting the precise positioning of substituents on the benzamide core structure. The systematic name indicates a benzamide backbone bearing specific halogen substituents and an N-substituted cycloalkyl group. The positional numbering system designates the bromine atom at position 3 and the fluorine atom at position 5 of the benzene ring, while the cyclopropyl group is attached directly to the amide nitrogen atom.

The molecular structure demonstrates a complex substitution pattern where the benzamide core serves as the central framework for multiple functional groups. The presence of the bromine substituent at the meta position relative to the carbonyl group creates specific electronic effects that influence the compound's reactivity patterns. Similarly, the fluorine atom positioned at the 5-position introduces additional electronic modifications through its strong electron-withdrawing properties, which significantly affect the overall electron density distribution across the aromatic system.

The cyclopropyl substituent attached to the amide nitrogen represents a distinctive structural feature that contributes unique steric and conformational constraints to the molecule. This three-membered ring system possesses inherent ring strain and distinctive bonding characteristics that differentiate it from other alkyl substituents commonly found in benzamide derivatives. The combination of these structural elements creates a compound with specific three-dimensional geometry and electronic properties that are fundamental to understanding its chemical behavior and potential applications.

Chemical Abstracts Service Registry Number and Alternative Designations

The molecular formula C₁₀H₉BrFNO represents the exact atomic composition of the compound, indicating the presence of ten carbon atoms, nine hydrogen atoms, one bromine atom, one fluorine atom, one nitrogen atom, and one oxygen atom. The molecular weight of 258.09 grams per mole provides essential information for stoichiometric calculations and analytical procedures. These fundamental identifiers form the basis for chemical characterization and serve as reference points for synthetic planning and analytical verification.

Structural Relationship to Fluorinated Benzamide Derivatives

The compound this compound belongs to the extensively studied class of fluorinated benzamide derivatives, which have garnered significant attention in medicinal chemistry and pharmaceutical research due to their diverse biological activities and synthetic versatility. The incorporation of fluorine atoms into benzamide structures represents a strategic approach to modifying physicochemical properties, enhancing metabolic stability, and optimizing biological activity profiles.

Within the broader context of halogenated benzamides, this compound exemplifies the trend toward multi-substituted aromatic systems that combine different halogen atoms to achieve specific property enhancements. Research on fluorinated benzamide derivatives has demonstrated that the position and number of fluorine substituents significantly influence molecular properties such as lipophilicity, electron density distribution, and intermolecular interactions. The presence of both bromine and fluorine atoms in the same molecule creates a unique electronic environment that distinguishes this compound from mono-halogenated analogs.

The structural relationship to other fluorinated benzamides can be illustrated through comparative analysis with related compounds in the literature. For example, studies on benzamide crystal structures have shown that fluorine substitution affects molecular packing and solid-state properties. The compound shares structural similarities with other N-substituted fluorobenzamides while maintaining distinct characteristics through its specific substitution pattern and cyclopropyl group attachment.

| Compound Class | Representative Examples | Key Structural Features | Distinguishing Characteristics |

|---|---|---|---|

| Simple Fluorobenzamides | 3-Fluorobenzamide, 4-Fluorobenzamide | Single fluorine substituent | Basic fluorine incorporation |

| Di-fluorinated Benzamides | 2,3-Difluorobenzamide, 2,4-Difluorobenzamide | Multiple fluorine atoms | Enhanced electronic effects |

| Mixed Halogenated Benzamides | This compound | Bromine and fluorine combination | Unique electronic properties |

| Cycloalkyl-substituted Benzamides | N-Cyclopropyl derivatives | Strained ring systems | Conformational constraints |

The compound's position within this classification system highlights its role as a representative of advanced benzamide design, where multiple structural modifications are combined to achieve specific molecular objectives. This approach reflects contemporary trends in pharmaceutical chemistry toward more sophisticated molecular architectures that can address complex biological targets and overcome traditional limitations of simpler structural analogs.

Properties

IUPAC Name |

3-bromo-N-cyclopropyl-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVMRBDAFAQSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=CC(=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromo-N-cyclopropyl-5-fluorobenzamide is a chemical compound with significant potential in biological research. Its unique structure, characterized by a bromine atom at the 3-position and a fluorine atom at the 5-position of the benzamide framework, enhances its interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.

- Molecular Formula : C10H9BrFNO

- Molecular Weight : 258.09 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms is believed to enhance binding affinity and selectivity. Additionally, the cyclopropyl group may affect the compound's pharmacokinetic properties, including solubility and metabolic stability.

Biological Activity Overview

Research has indicated several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The compound's structural features could play a critical role in inhibiting tumor growth.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for further exploration in metabolic disease treatments.

- Neuropharmacological Effects : Investigations into its effects on neurotransmitter systems have been initiated, with some evidence pointing towards possible applications in treating neurological disorders.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Inhibitory effects on cancer cells | |

| Enzyme Inhibition | Potential inhibition of key enzymes | |

| Neuropharmacological | Effects on neurotransmitter systems |

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Case Study 2: Enzyme Inhibition

Research focusing on the inhibition of specific metabolic enzymes revealed that this compound could effectively reduce enzyme activity by binding to the active site. This finding suggests potential therapeutic uses in metabolic disorders such as diabetes.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

3-Bromo-N-cyclopropyl-5-fluorobenzamide serves as a valuable building block in the synthesis of more complex molecules. It is particularly useful in drug discovery processes due to its ability to modulate biological activity through interactions with specific enzymes and receptors.

2. Enzyme Inhibition

The compound exhibits promising enzyme inhibition properties. Research indicates that it can effectively inhibit metabolic enzymes, suggesting potential applications in treating metabolic disorders such as diabetes. The binding affinity of the compound to these enzymes is enhanced by the presence of bromine and fluorine, which may improve selectivity and efficacy.

3. Antitumor Activity

Preliminary studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is hypothesized to involve apoptosis induction through mitochondrial pathways.

4. Neuropharmacological Effects

Investigations into the compound's effects on neurotransmitter systems have indicated potential applications in treating neurological disorders. Its interactions with specific receptors may influence neurotransmitter release and receptor activity, making it a candidate for further research in neuropharmacology.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antitumor | Inhibitory effects on cancer cells | |

| Enzyme Inhibition | Potential inhibition of key metabolic enzymes | |

| Neuropharmacological | Effects on neurotransmitter systems |

Case Studies

Case Study 1: Antitumor Activity

A study conducted on various cancer cell lines revealed that this compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells. The compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research focusing on the inhibition of specific metabolic enzymes demonstrated that this compound could effectively reduce enzyme activity by binding to the active site. This finding suggests potential therapeutic uses in metabolic disorders such as diabetes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzamide Core

The benzamide scaffold is highly modifiable, and substituent changes significantly influence physicochemical properties and bioactivity. Below is a comparative analysis of 3-bromo-N-cyclopropyl-5-fluorobenzamide and its analogs:

Table 1: Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Purity | Key Differences |

|---|---|---|---|---|---|

| This compound | C₁₀H₉BrFNO | 270.1 | Br (3), F (5), N-cyclopropyl | 97–98% | Reference compound |

| 3-Bromo-5-fluoro-N-propylbenzamide | C₁₀H₁₁BrFNO | 260.1 | Br (3), F (5), N-propyl | N/A | Linear alkyl vs. cyclic substituent |

| 4-Bromo-N-cyclopentyl-5-fluoro-2-nitroaniline | C₁₀H₁₁BrFN₃O₂ | 328.1 | Br (4), F (5), NO₂ (2), N-cyclopentyl | 98% | Nitro group; cyclopentyl substituent |

| 3-Bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide | C₁₄H₈BrClF₃NO | 378.6 | Br (3), Cl (2), CF₃ (5) | N/A | Bulkier aryl substituent; trifluoromethyl group |

Key Observations :

Electron-withdrawing groups like NO₂ (in 4-Bromo-N-cyclopentyl-5-fluoro-2-nitroaniline) increase reactivity but may reduce solubility . The trifluoromethyl (CF₃) group in the 2-chloro-5-(trifluoromethyl)phenyl analog enhances lipophilicity and bioavailability .

Purity Variations : Discrepancies in purity (97% vs. 98%) for the target compound may reflect batch-specific differences or variations in synthesis protocols .

Preparation Methods

Reagents and Conditions

| Reagent/Material | Role | Typical Amounts (Example) | Conditions |

|---|---|---|---|

| 3-bromo-5-fluorobenzoic acid | Starting acid | 0.5 g (approx. 2.28 mmol) | Dissolved in DMF or DCM |

| Coupling agent (e.g., HATU, COMU) | Activates carboxylic acid | Equimolar to acid (e.g., 2.28 mmol) | Stirred at 0–10 °C for 0.5 h |

| Triethylamine or N,N-diisopropylethylamine (DIEA) | Base to neutralize acid and assist coupling | 3–4 equivalents relative to acid | Present during coupling |

| Cyclopropylamine | Amine nucleophile | Equimolar to acid (e.g., 2.28 mmol) | Added after activation, stirred for 12–14 h at 10 °C |

| Solvent (DMF, DCM) | Medium for reaction | Sufficient to dissolve reagents (e.g., 3–15 mL) | Ambient to low temperature |

Stepwise Procedure

Activation of Acid :

3-bromo-5-fluorobenzoic acid is dissolved in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF). A coupling reagent such as HATU or COMU is added along with a base like triethylamine or DIEA. The mixture is stirred at low temperature (around 0–10 °C) for 30 minutes to form the active ester intermediate.Amide Formation :

Cyclopropylamine is added to the reaction mixture, and stirring continues at low temperature (around 10 °C) for an extended period (12–14 hours) to allow complete amide bond formation.Workup :

After completion, the reaction mixture is poured into water to precipitate the product. The solid is isolated by filtration and washed. Further purification can be done by trituration with a petroleum ether and ethyl acetate mixture or by recrystallization.Yield and Purity :

Yields reported are high, typically around 93% isolated yield of a yellow solid product. Purity is confirmed by NMR and mass spectrometry.

Representative Example from Literature

| Step | Description | Conditions/Details | Yield |

|---|---|---|---|

| 1 | Activation of 3-bromo-5-fluorobenzoic acid with HATU and triethylamine in DMF at 10 °C for 0.5 h | 3-bromo-5-fluorobenzoic acid (500 mg, 2.28 mmol), HATU (868 mg, 2.28 mmol), Et3N (0.95 mL, 6.85 mmol), DMF (3 mL) | Intermediate formed |

| 2 | Addition of cyclopropylamine and stirring at 10 °C for 14 h | Cyclopropylamine (0.158 mL, 2.28 mmol) added to activated mixture | Product precipitated upon addition of water |

| 3 | Isolation and purification | Filtration, washing with petroleum ether/ethyl acetate mixture | 550 mg, 93.3% yield |

Characterization Data (NMR, MS):

- NMR (400 MHz, CDCl3): Signals consistent with cyclopropyl and aromatic protons

- LRMS (ESI+): Molecular ion peak consistent with C10H9BrFNO (M+H)+ at m/z 258.09

Analytical and Research Findings

- NMR Spectroscopy confirms the presence of cyclopropyl protons (multiplets around 0.6–0.9 ppm), aromatic protons (6.3–8.0 ppm), and amide NH signals.

- Mass Spectrometry confirms molecular weight and molecular formula consistency.

- Reaction Monitoring by TLC or LC-MS shows clean conversion to product with minimal side products.

- Reaction Optimization : Low temperature and slow addition of amine improve yield and reduce side reactions.

- Purification : Simple filtration and washing suffice due to product precipitation; flash chromatography is optional for higher purity.

Summary Table of Preparation Conditions

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting acid | 3-bromo-5-fluorobenzoic acid | Commercially available or synthesized |

| Coupling reagent | HATU or COMU | Efficient amide coupling agents |

| Base | Triethylamine or DIEA | Neutralizes acid, activates amine |

| Solvent | DMF or DCM | Polar aprotic solvents preferred |

| Temperature | 0–10 °C | Low temperature to control reaction |

| Reaction time | 0.5 h (activation) + 12–14 h (coupling) | Overnight coupling for completion |

| Workup | Water precipitation, filtration | Simple isolation method |

| Yield | ~93% | High yield, reproducible |

Additional Notes

- The use of HATU or COMU is preferred over traditional acid chlorides due to milder conditions and fewer side reactions.

- The reaction is sensitive to moisture; anhydrous conditions improve yield.

- Alternative coupling agents and bases can be explored but may affect yield and purity.

- The choice of solvent can influence solubility and reaction kinetics; DMF is commonly used for its polarity and ability to dissolve all reagents.

Q & A

Q. How can conflicting reports on the compound’s solubility in polar solvents be reconciled?

- Methodological Answer : Solubility discrepancies may arise from polymorphic forms or impurities. Standardize solvent pre-saturation (e.g., shake-flask method) and use dynamic light scattering (DLS) to detect aggregates. Report detailed conditions (temperature, sonication time) and solvent lot numbers to enhance reproducibility .

Q. What steps ensure reproducibility in catalytic cross-coupling reactions using this compound as a substrate?

- Methodological Answer :

- Catalyst pre-activation : Reduce Pd(OAc)₂ to Pd(0) in situ with ligands (e.g., XPhos).

- Oxygen-free conditions : Use Schlenk lines or gloveboxes to prevent catalyst oxidation.

- Internal standards : Add a known quantity of deuterated analog for NMR yield quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.